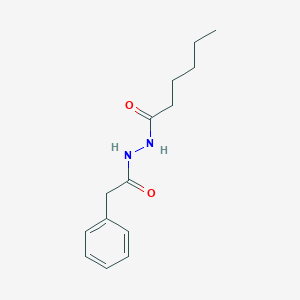

N'-(2-phenylacetyl)hexanehydrazide

説明

特性

分子式 |

C14H20N2O2 |

|---|---|

分子量 |

248.32 g/mol |

IUPAC名 |

N//'-(2-phenylacetyl)hexanehydrazide |

InChI |

InChI=1S/C14H20N2O2/c1-2-3-5-10-13(17)15-16-14(18)11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,17)(H,16,18) |

InChIキー |

NRXUWXDPLHBEBP-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)NNC(=O)CC1=CC=CC=C1 |

正規SMILES |

CCCCCC(=O)NNC(=O)CC1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Trifluoromethylphenoxy Derivatives

Compounds such as N’-(2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl)-6-(3-(trifluoromethyl)phenoxy)hexanehydrazide () feature a trifluoromethylphenoxy group instead of a simple hexane chain. The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability, contributing to improved biofilm penetration. When combined with ciprofloxacin (CIP), these derivatives increase bacterial mortality from 16.99% (CIP alone) to 40–50% .

Thiophene-Based Analogues

N′-(2-Phenylacetyl)thiophene-2-carbohydrazide monohydrate () replaces the hexane chain with a thiophene ring. The sulfur atom in thiophene alters electronic properties and crystal packing (unit cell: a = 27.9910 Å, b = 6.5721 Å, c = 14.2821 Å, β = 92.600°) compared to the aliphatic hexane chain. This structural variation may reduce solubility in polar solvents but enhance π-π stacking interactions in biological targets .

Lactone-Containing Derivatives

N’-(2-Oxotetrahydrofuran-3-yl)hexanehydrazide (compound 13, ) incorporates a tetrahydrofuran lactone ring. Key spectral distinctions include:

- IR : Lactone C=O stretch at 1762 cm⁻¹ vs. hydrazide C=O at 1641 cm⁻¹.

- ¹H NMR: Resonances for lactone protons (δ 4.41–4.22 ppm) and hexane chain protons (δ 1.62–0.78 ppm).

Synergistic Effects with Antibiotics

Several hexanehydrazide derivatives enhance the efficacy of ciprofloxacin (CIP):

The CF₃ and pyridinyl groups likely disrupt bacterial quorum sensing (via PqsR inhibition) and biofilm formation, whereas the hexane chain in the target compound may prioritize passive diffusion through lipid membranes.

Antimicrobial and Antifungal Activity

Thiourea derivatives with phenylacetyl groups (e.g., 1-(4-benzylidene-4,5-dihydro-5-oxo-2-phenylimidazol-1-yl)-3-(2-phenylacetyl)thiourea, ) exhibit moderate antimicrobial activity.

Solubility and Stability

- The hexane chain in N'-(2-phenylacetyl)hexanehydrazide likely reduces water solubility compared to thiophene or lactone-containing analogues.

- Lactone rings (e.g., compound 13) introduce hydrolytic instability under basic conditions, whereas the hexane chain may improve stability in non-polar environments .

準備方法

Reaction Mechanism and Procedure

The most direct route involves reacting hexanehydrazide with 2-phenylacetyl chloride under basic aqueous conditions. This method mirrors the synthesis of 2-phenyl-N′-(2-phenylacetyl)acetohydrazide, where sodium carbonate neutralizes HCl generated during the acylation. The general reaction scheme is:

Key steps include:

Experimental Data from Analogous Reactions

| Parameter | Value (Source) |

|---|---|

| Solvent | Water |

| Base | Sodium carbonate |

| Temperature | 5–10°C |

| Yield (Analogous Compound) | Not explicitly reported |

This method prioritizes simplicity but may require optimization for hexanehydrazide’s lower solubility in water compared to smaller hydrazides.

Acylation in Pyridine-Mediated Organic Solvents

Reaction Design and Efficiency

Pyridine serves dual roles as a solvent and HCl scavenger, enabling reactions at ambient temperatures. This approach is exemplified in syntheses of pyrrolidinone-based hydrazides, where pyridine facilitates high yields (e.g., 98% in similar acylations). The reaction proceeds as:

Critical Parameters

Yield Data from Comparable Reactions

| Substrate | Yield | Conditions | Source |

|---|---|---|---|

| 3-Oxo-3-pyridin-2-yl-propionic acid ethyl ester | 98% | Pyridine, 20°C, 20 h | |

| 2-(6-Bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone | 69.7% | Pyridine, 20°C, 10 h |

These results suggest that pyridine-mediated reactions achieve superior yields compared to aqueous methods, though hexanehydrazide’s bulkier structure may necessitate longer reaction times.

Comparative Analysis of Methods

Solvent and Base Selection

Temperature and Reaction Kinetics

Purification Challenges

-

Aqueous Method : Requires crystallization, which may be inefficient for polar hydrazides.

-

Pyridine Method : Silica-based purification (e.g., chromatography) offers higher purity.

Optimization Strategies

Solvent Modifications

Catalytic Additives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。